molecular formula C11H18N4O B2520210 5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole CAS No. 2137581-10-1

5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole

Cat. No.: B2520210
CAS No.: 2137581-10-1
M. Wt: 222.292
InChI Key: ZYHNQGKFGTUEPH-KOLCDFICSA-N
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Description

This compound, 5-[(3Ar,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole, is a fascinating molecule with a unique structure. It combines the functionalities of a pyrrolopyridine and an oxadiazole ring, making it intriguing for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound can be approached through multi-step organic synthesis. Starting materials often include a pyrrolopyridine precursor and suitable reagents to introduce the oxadiazole ring. Reaction conditions typically involve condensation reactions, cyclization processes, and purification steps using chromatography.

Industrial Production Methods: Industrial production may involve optimizing reaction conditions for scalability, such as using flow chemistry techniques to improve yield and reduce reaction times. Solvent choice, temperature control, and catalyst selection are crucial to ensure efficient production at a larger scale.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, such as oxidation, reduction, and substitution.

Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like lithium aluminum hydride for reduction reactions, and nucleophiles for substitution reactions. Solvents like dichloromethane or ethanol are frequently used.

Major Products Formed: Depending on the reaction type, major products can include hydroxylated derivatives (from oxidation), reduced compounds (from reduction), and substituted derivatives (from substitution).

Scientific Research Applications

In scientific research, this compound has diverse applications:

  • Chemistry: It serves as an intermediate in the synthesis of complex molecules and can be used in studying reaction mechanisms.

  • Biology: It is used in the development of probes and sensors for detecting biological analytes.

  • Medicine

  • Industry: It finds use in materials science, especially in developing novel polymers and coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves interactions at the molecular level. Its structure allows it to bind to specific molecular targets, such as enzymes or receptors, potentially modulating their activity. The pathways involved could include signal transduction or enzyme inhibition, making it a versatile molecule for various applications.

Comparison with Similar Compounds

Comparing this compound with others, such as pyrrolopyridines or oxadiazoles alone, highlights its uniqueness:

  • Pyrrolopyridines: While sharing the pyrrolopyridine core, they lack the oxadiazole ring, limiting their functionality.

  • Oxadiazoles: They possess the oxadiazole ring but not the pyrrolopyridine moiety, affecting their overall properties.

Similar compounds include:

  • 3-methyl-1,2,4-oxadiazole

  • Pyrrolo[3,4-c]pyridine derivatives

That’s the lowdown on this compound. It’s a bit of a hidden gem, isn't it? What's next on your chemistry agenda?

Properties

IUPAC Name

5-[(3aR,7aR)-5-methyl-2,3,3a,4,6,7-hexahydro-1H-pyrrolo[3,4-c]pyridin-7a-yl]-3-methyl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-8-13-10(16-14-8)11-3-4-15(2)6-9(11)5-12-7-11/h9,12H,3-7H2,1-2H3/t9-,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYHNQGKFGTUEPH-KOLCDFICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C23CCN(CC2CNC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NOC(=N1)[C@]23CCN(C[C@H]2CNC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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